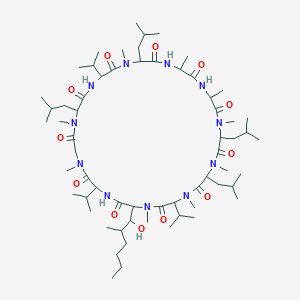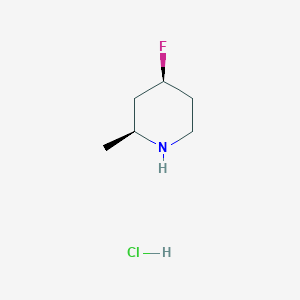
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate is an organic compound with the molecular formula C14H27NO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The flow process allows for better control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamate derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamate substrates.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
Tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate: Contains additional hydroxymethyl groups.
Uniqueness
Tert-butyl (2-(1-(hydroxymethyl)cyclohexyl)ethyl)carbamate is unique due to its specific cyclohexyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H27NO3 |
|---|---|
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
tert-butyl N-[2-[1-(hydroxymethyl)cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-9-14(11-16)7-5-4-6-8-14/h16H,4-11H2,1-3H3,(H,15,17) |
Clé InChI |
UUVIPLFVIUNTQO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1(CCCCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)



![[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12098631.png)

![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)





